8-Chloro-2-phenylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJUCPERSZNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601445 | |
| Record name | 8-Chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745064-23-7 | |
| Record name | 8-Chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-phenylquinoline is a halogenated derivative of the 2-phenylquinoline scaffold, a class of compounds recognized for its diverse pharmacological potential. As interest in substituted quinolines continues to grow within medicinal chemistry and materials science, a thorough understanding of their fundamental physicochemical properties is paramount for predictable behavior in experimental and developmental settings. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Chloro-2-phenylquinoline. In the absence of extensive direct experimental data for this specific molecule, this guide employs a comparative analysis of structurally related analogues, namely 8-chloroquinoline, 2-phenylquinoline, and 8-chloro-2-methylquinoline, to establish a reliable predictive profile. This document further outlines probable synthetic routes, standard characterization methodologies, and essential safety considerations to facilitate future research and application.
Introduction and Statement of Scope
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of a phenyl group at the 2-position and a chlorine atom at the 8-position of the quinoline nucleus is anticipated to significantly modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its biological activity and formulation characteristics.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are the bedrock of its behavior in both chemical and biological systems. The following sections detail the known properties of key structural analogues and provide reasoned estimations for 8-Chloro-2-phenylquinoline.
Molecular Structure and Weight
The foundational characteristics of 8-Chloro-2-phenylquinoline and its analogues are their molecular formula and weight. These parameters are fundamental for all stoichiometric calculations and analytical interpretations.
-
8-Chloro-2-phenylquinoline: C₁₅H₁₀ClN
-
Calculated Molecular Weight: 239.70 g/mol
The presence of the phenyl group at the C2 position and the chlorine atom at the C8 position are the defining structural features that will influence the properties discussed below.
Melting and Boiling Points
The melting and boiling points provide insight into the intermolecular forces and the physical state of the compound under various temperatures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 8-Chloroquinoline | C₉H₆ClN | 163.60 | -20[1] | 288.5[1] |
| 2-Phenylquinoline | C₁₅H₁₁N | 205.25 | 84-85 | Not Available |
| 8-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 64-68[2] | Not Available |
| 8-Chloro-2-phenylquinoline (Predicted) | C₁₅H₁₀ClN | 239.70 | Solid, likely > 85°C | > 288.5°C |
Expert Rationale: The introduction of a phenyl group in 2-phenylquinoline significantly increases the melting point compared to the liquid state of 8-chloroquinoline at room temperature. This is due to increased molecular weight and greater potential for π-π stacking interactions. The addition of a chlorine atom to the 2-methylquinoline structure also results in a solid with a melting point in the 64-68°C range. Therefore, it is predicted that 8-Chloro-2-phenylquinoline will be a solid at room temperature with a melting point higher than that of 2-phenylquinoline, likely exceeding 85°C. Its boiling point is expected to be higher than that of 8-chloroquinoline due to its significantly larger molecular mass.
Solubility
Solubility in various solvents is a critical parameter for reaction setup, purification, and formulation.
| Compound | Water Solubility | Organic Solvent Solubility |
| 8-Chloroquinoline | Soluble[1] | Soluble in common organic solvents. |
| 2-Phenylquinoline | Insoluble | Soluble in chloroform, acetone. |
| 8-Chloro-2-methylquinoline | Insoluble | Soluble in common organic solvents. |
| 8-Chloro-2-phenylquinoline (Predicted) | Insoluble | Soluble in chloroform, dichloromethane, ethyl acetate; sparingly soluble in alcohols. |
Expert Rationale: The large, nonpolar phenyl group in 2-phenylquinoline and the overall increase in molecular size in 8-Chloro-2-phenylquinoline would drastically reduce its aqueous solubility compared to the smaller 8-chloroquinoline. It is expected to be readily soluble in nonpolar to moderately polar organic solvents, which is a common characteristic of aromatic heterocyclic compounds.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial determinant of its pharmacokinetic properties, such as absorption and distribution.
| Compound | Predicted LogP |
| 8-Chloroquinoline | 2.4 |
| 2-Phenylquinoline | 3.9 |
| 8-Chloro-2-methylquinoline | 3.3 |
| 8-Chloro-2-phenylquinoline (Predicted) | ~4.5 - 5.0 |
Expert Rationale: Both the phenyl group and the chlorine atom contribute positively to the lipophilicity of the quinoline scaffold. The significant jump in LogP from 8-chloroquinoline to 2-phenylquinoline highlights the major contribution of the phenyl ring. The addition of a chlorine atom to the 2-phenylquinoline structure is expected to further increase the LogP, likely placing it in the range of 4.5 to 5.0. This high lipophilicity suggests good membrane permeability but may also be associated with lower aqueous solubility and potential for metabolic liabilities.
Proposed Synthesis and Purification
While a specific, optimized synthesis for 8-Chloro-2-phenylquinoline is not detailed in the readily available literature, established methodologies for quinoline synthesis can be logically applied. The Doebner-von Miller and Combes syntheses are two classical and versatile methods for constructing the quinoline core.
Doebner-von Miller Synthesis
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[3][4]
DOT Script for Doebner-von Miller Synthesis Workflow
Caption: Proposed Doebner-von Miller synthesis of 8-Chloro-2-phenylquinoline.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloroaniline in a suitable solvent (e.g., ethanol), add a strong acid such as hydrochloric acid or sulfuric acid.
-
Addition of Reactants: Slowly add cinnamaldehyde (the α,β-unsaturated aldehyde) to the reaction mixture. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also included.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution). Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 8-Chloro-2-phenylquinoline.
Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[3][5]
Expert Rationale for Method Selection: The choice between these methods would depend on the availability and stability of the starting materials. The Doebner-von Miller reaction is often a one-pot synthesis but can sometimes lead to side products. The Combes synthesis is also efficient but requires a specific β-diketone. For 8-Chloro-2-phenylquinoline, the Doebner-von Miller reaction using 2-chloroaniline and cinnamaldehyde appears to be a more direct and plausible route.
Characterization and Analytical Protocols
The identity and purity of synthesized 8-Chloro-2-phenylquinoline would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific coupling patterns and chemical shifts of the protons on both the quinoline and phenyl rings would be diagnostic. The proton on the C3 position of the quinoline ring would likely appear as a doublet coupled to the proton on the C4 position.
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¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms. Quaternary carbons, such as C2, C8, C8a, and C4a, will appear as singlets.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound.
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Expected Molecular Ion (M⁺): m/z = 239.70
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Isotopic Pattern: A characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope. The mass spectrum of 2-phenylquinoline shows a prominent molecular ion peak at m/z 205.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of trifluoroacetic acid) would be a suitable starting point for method development. The purity is determined by the peak area percentage of the main component.
Reactivity and Stability
The reactivity of 8-Chloro-2-phenylquinoline is dictated by the electronic nature of the substituted quinoline ring.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position is generally less reactive towards nucleophilic substitution compared to a chlorine at the 2- or 4-positions due to the electronic effects of the fused ring system.[7] However, under forcing conditions, it may be displaced by strong nucleophiles.
-
Electrophilic Aromatic Substitution: The phenyl ring and the quinoline ring system can undergo electrophilic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile.
-
Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, protected from light and moisture.
Potential Applications
While specific applications of 8-Chloro-2-phenylquinoline are not yet established, the broader class of 2-phenylquinolines has shown promise in several areas of research.
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Medicinal Chemistry: 2-Phenylquinoline derivatives have been investigated for their potential as antiviral, anticancer, and antiparasitic agents.[8] The introduction of a chloro substituent at the 8-position could enhance these activities or modulate the pharmacokinetic profile.
-
Materials Science: The rigid, planar structure of the quinoline ring system makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other electronic materials.
DOT Script for Logical Relationships
Caption: Inferential logic for predicting properties of 8-Chloro-2-phenylquinoline.
Safety and Handling
Given the lack of specific toxicity data for 8-Chloro-2-phenylquinoline, it is prudent to handle this compound with the same precautions as other potentially hazardous quinoline derivatives.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity Profile of Analogues:
-
8-Chloroquinoline: May be toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]
-
2-Phenylquinoline: Causes skin and serious eye irritation, and may cause respiratory irritation.[10]
-
8-Chloro-2-methylquinoline: Harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.[11]
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Based on these data, 8-Chloro-2-phenylquinoline should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
8-Chloro-2-phenylquinoline represents an intriguing target for further investigation in both medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are currently sparse, a robust predictive profile can be constructed through the comparative analysis of its structural analogues. This guide provides a foundational understanding of its likely properties, outlines plausible synthetic and analytical methodologies, and highlights necessary safety precautions. It is our hope that this comprehensive overview will serve as a valuable resource for researchers embarking on the study of this and other novel substituted quinoline derivatives, thereby accelerating the pace of discovery and innovation.
References
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8-Chloro-2-methylquinoline - PMC - NIH. (URL: [Link])
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8-Chloro-2-methylquinoline(98%) - Pi Chemicals System. (URL: [Link])
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8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem. (URL: [Link])
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8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem. (URL: [Link])
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Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC - NIH. (URL: [Link])
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])
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Alprazolam - Wikipedia. (URL: [Link])
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2-Phenylquinoline | C15H11N | CID 71545 - PubChem. (URL: [Link])
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Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (URL: [Link])
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Mass spectrum of (2-phenylquinolin-4-yl)... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])
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Combe's synthesis of quinoline || detailed mechanism - YouTube. (URL: [Link])
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Combes quinoline synthesis - ResearchGate. (URL: [Link])
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THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (URL: [Link])
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Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI. (URL: [Link])
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New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - MDPI. (URL: [Link])
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (URL: [Link])
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
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Combes Quinoline Synthesis. (URL: [Link])
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Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (URL: [Link])
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Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
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An In-Depth Technical Guide to the Potential Pharmacological Applications of 8-Chloro-2-phenylquinoline
Preamble: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline moiety, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant therapeutics.[2][3][4] This guide delves into the prospective pharmacological landscape of a specific, yet underexplored derivative: 8-Chloro-2-phenylquinoline . While direct empirical data for this compound remains nascent, a robust analysis of its structural analogues provides a compelling rationale for its potential applications in oncology, infectious diseases, and inflammatory disorders. This document serves as a technical resource for researchers, offering hypothesized mechanisms, detailed experimental protocols for validation, and a framework for future drug development efforts centered on this promising scaffold.
I. Synthesis of the Core Scaffold: 8-Chloro-2-phenylquinoline
The strategic placement of a chloro group at the 8-position and a phenyl group at the 2-position of the quinoline ring is anticipated to modulate the compound's lipophilicity and electronic properties, thereby influencing its biological activity.[5] A plausible and efficient synthetic route for 8-Chloro-2-phenylquinoline is the Doebner-von Miller reaction , a classic method for quinoline synthesis.[5]
Proposed Synthetic Workflow: Modified Doebner-von Miller Reaction
This acid-catalyzed reaction involves the condensation of an α,β-unsaturated carbonyl compound (generated in situ from benzaldehyde and acetone) with an aniline derivative (2-chloroaniline).
Caption: Proposed synthetic workflow for 8-Chloro-2-phenylquinoline.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroaniline (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add benzaldehyde (1 equivalent) and acetone (1.5 equivalents).
-
Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 8-Chloro-2-phenylquinoline.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Potential Pharmacological Application: Oncology
The 2-phenylquinoline scaffold is a recurring motif in compounds with significant anticancer activity.[6][7][8][9][10] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[11][12][13]
Hypothesized Mechanism of Action: Induction of p53-Independent Apoptosis
Several studies on 2-styrylquinoline derivatives, which share the 2-substituted quinoline core, have demonstrated the ability to induce cell cycle arrest and apoptosis independent of the p53 tumor suppressor protein.[11] This is particularly significant as the TP53 gene is mutated in over 50% of human cancers. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to a change in the cellular redox balance and triggering the apoptotic cascade.[11]
Caption: Hypothesized p53-independent apoptotic pathway.
Quantitative Data for Analogous Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [7] |
| 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [7] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 (Leukemia) | 1.02 | [12] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 8-Chloro-2-phenylquinoline in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
III. Potential Pharmacological Application: Antimicrobial
Quinoline derivatives have a long history as antimicrobial agents, with many exhibiting potent activity against a broad spectrum of bacteria.[2][4][14][15] The 2-phenylquinoline scaffold, in particular, has been the subject of recent investigations for the development of new antibacterial drugs.[5][14]
Hypothesized Mechanism of Action: Disruption of Bacterial Cell Processes
The planar structure of the quinoline ring allows for intercalation into bacterial DNA, thereby inhibiting DNA replication and transcription.[16] Additionally, some quinoline derivatives are known to inhibit bacterial enzymes essential for cell wall synthesis or other vital metabolic pathways. The lipophilic nature of the 2-phenyl group and the electron-withdrawing properties of the 8-chloro substituent may enhance cellular uptake and interaction with bacterial targets.[5]
Caption: Potential antimicrobial mechanisms of 8-Chloro-2-phenylquinoline.
Quantitative Data for Analogous Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | [5] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | [5] |
| 2-(4-chlorophenyl)quinoline derivative | E. coli | 100 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
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Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Prepare a series of two-fold dilutions of 8-Chloro-2-phenylquinoline in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Controls: Include positive (broth with bacteria, no compound) and negative (broth only) controls.
IV. Potential Pharmacological Application: Anti-inflammatory
Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting various mediators of the inflammatory cascade.[17][18][19][20][21]
Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of many quinoline-based compounds are attributed to their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[22][23] The structural features of 8-Chloro-2-phenylquinoline may allow it to interact with the active sites of these inflammatory targets.
Caption: Hypothesized anti-inflammatory mechanism of action.
Quantitative Data for Analogous Compounds
| Compound | Assay | IC50 (µM) | Reference |
| 2-(4-phenylquinoline-2-yl)phenol derivative (4h) | COX-2 Inhibition | 0.026 | [24] |
| 2-(4-phenylquinoline-2-yl)phenol derivative (4j) | COX-2 Inhibition | 0.102 | [24] |
| Quinoline derivative (W16) | NLRP3 Inhibition | - | [23] |
Experimental Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of 8-Chloro-2-phenylquinoline for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.
V. Potential Pharmacological Application: Antiviral
Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, particularly against coronaviruses.[25][26][27][28][29]
Hypothesized Mechanism of Action: Inhibition of Viral Helicase
A study on 2-phenylquinoline derivatives demonstrated potent activity against SARS-CoV-2 by inhibiting the nsp13 helicase, a highly conserved enzyme essential for viral replication.[25][27][28] The planar aromatic structure of 8-Chloro-2-phenylquinoline could potentially bind to the active site of this viral enzyme, disrupting its function.
Caption: Hypothesized antiviral mechanism via helicase inhibition.
Quantitative Data for Analogous Compounds
| Compound | Virus | EC50 (µM) | Reference |
| 2-Phenylquinoline derivative | SARS-CoV-2 | 6 | [27][28] |
| 2-Phenylquinoline derivative | HCoV-229E | 0.2-9.4 | [25][27][28] |
| 2-Phenylquinoline derivative | HCoV-OC43 | 0.6-7.7 | [27] |
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of 8-Chloro-2-phenylquinoline and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the viral plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to untreated, virus-infected controls and determine the EC50 value.
VI. Future Directions and Conclusion
The comprehensive analysis of structurally related compounds strongly suggests that 8-Chloro-2-phenylquinoline is a molecule of significant pharmacological potential. The presented hypotheses for its anticancer, antimicrobial, anti-inflammatory, and antiviral activities are grounded in extensive literature on the quinoline scaffold. However, it is imperative to underscore that these are prospective applications requiring rigorous experimental validation.
The detailed protocols provided in this guide offer a clear roadmap for initiating the preclinical evaluation of this compound. Future research should focus on its synthesis and subsequent in vitro screening to confirm these predicted activities. Promising in vitro results would then warrant further investigation into its mechanism of action, preclinical efficacy in animal models, and toxicological profiling. The versatility of the quinoline ring also allows for further structural modifications to optimize potency and selectivity, paving the way for the development of novel therapeutics based on the 8-Chloro-2-phenylquinoline core.
References
Sources
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- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
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- 11. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. researchgate.net [researchgate.net]
Technical Guide: 8-Chloro-2-phenylquinoline Derivatives and Analogues
Executive Summary
The 8-chloro-2-phenylquinoline scaffold represents a distinct pharmacophore within the quinoline family, characterized by its lipophilic 8-chloro substituent and the sterically significant 2-phenyl group. Unlike its ubiquitous cousin, 8-hydroxyquinoline (a potent metal chelator), the 8-chloro analogue lacks the capacity for bidentate chelation, shifting its mechanism of action towards hydrophobic pocket occupancy, pi-stacking interactions, and metabolic blockade.
This guide details the synthetic pathways, structural biology, and therapeutic applications of this scaffold, with a specific focus on its role as a precursor for NK3 receptor antagonists and HDAC inhibitors .
Structural Biology & Structure-Activity Relationship (SAR)
The pharmacological versatility of 8-chloro-2-phenylquinoline arises from three modifiable vectors. Understanding these is crucial for rational drug design.
The 8-Chloro Substituent (Metabolic & Electronic Modulator)
-
Lipophilicity: The chlorine atom at position 8 significantly increases logP compared to the unsubstituted or hydroxylated parent. This enhances membrane permeability, crucial for CNS-targeting drugs (e.g., NK3 antagonists).
-
Metabolic Blockade: The C8 position is metabolically vulnerable to oxidation. Chlorine substitution blocks CYP450-mediated hydroxylation at this site, extending half-life (
). -
Electronic Effect: As a weak electron-withdrawing group (EWG), the 8-Cl reduces the electron density of the pyridine ring, lowering the pKa of the quinoline nitrogen. This alters protonation states at physiological pH, affecting solubility and binding affinity.
The 2-Phenyl Group (Pi-Stacking Anchor)
-
Interaction: Crystal structure analysis reveals that the 2-phenyl ring often adopts a twisted conformation relative to the quinoline plane (dihedral angle ~40-60°) to minimize steric clash with H3.
-
Binding Mode: This moiety engages in T-shaped or parallel-displaced
- stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
The 4-Position (The Derivatization Handle)
-
Synthetic Utility: Typically generated as a carboxylic acid (-COOH) via the Pfitzinger reaction, this position is the primary vector for expanding the scaffold into amides, esters, or hydrazides to introduce Zinc Binding Groups (ZBGs) for enzyme inhibition.
Visualization: SAR Logic Map
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of key positions on the scaffold.
Synthetic Methodologies
The dominant route to this scaffold is the Pfitzinger Reaction . It is preferred over the Friedländer synthesis for this specific derivative due to the ready availability of 5-chloroisatin and the high regioselectivity it affords.
The Pfitzinger Protocol (Microwave-Assisted)
Traditional reflux methods require 24-48 hours. The microwave-assisted protocol reduces this to minutes with higher yields.
Reaction:
Step-by-Step Protocol:
-
Reagents:
-
5-Chloroisatin (10 mmol)
-
Acetophenone (10 mmol)
-
KOH (33% aq.[1] solution, 15 mL)
-
Ethanol (10 mL)
-
-
Procedure:
-
Combine 5-chloroisatin and KOH in a microwave process vial. Stir until isatin ring opens (color change to yellow/orange isatinate).
-
Add acetophenone and ethanol.
-
Seal and irradiate at 150°C for 15 minutes (Power: 100-200W).
-
Note: If using conventional heating, reflux at 80°C for 24-48 hours.
-
-
Work-up:
-
Allow the mixture to cool.
-
Pour into crushed ice (100 g).
-
Acidify carefully with Glacial Acetic Acid to pH 4-5. The product will precipitate as a solid.[2]
-
Filter, wash with cold water, and recrystallize from ethanol/DMF.
-
-
Yield Expectation: 85-95%.
Visualization: Pfitzinger Reaction Mechanism[1][3]
Figure 2: Mechanistic flow of the Pfitzinger reaction yielding the 4-carboxylic acid derivative.
Therapeutic Applications
HDAC Inhibition (Cancer Therapy)
Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as potent inhibitors of Histone Deacetylases (HDACs) , specifically HDAC3.[3]
-
Mechanism: The quinoline core acts as the "Cap" group that occludes the entrance to the enzyme active site. The 4-position is derivatized with a linker and a Zinc Binding Group (ZBG), such as hydroxamic acid or hydrazide.[3]
-
Design Strategy:
-
Cap: 8-Chloro-2-phenylquinoline (Hydrophobic interaction).
-
Linker: Aliphatic chain attached via amide at C4.
-
ZBG: Hydroxamic acid (-CONHOH) chelates the Zn²⁺ ion at the catalytic bottom.
-
NK3 Receptor Antagonism (CNS Disorders)
The scaffold is structurally related to Talnetant and Osanetant , which are NK3 antagonists investigated for schizophrenia.
-
Role of 8-Cl: Critical for blood-brain barrier (BBB) penetration and preventing rapid metabolic clearance.
-
Binding: The 2-phenyl group occupies a specific hydrophobic pocket in the NK3 GPCR transmembrane domain.
Quantitative Data Summary
Table 1: Physicochemical Properties of Key Derivatives
| Compound | Substituent (R8) | Substituent (R2) | LogP (Calc) | pKa (N) | Primary Application |
| Parent | H | Phenyl | 3.8 | 4.9 | General Precursor |
| Target | Chloro | Phenyl | 4.5 | 4.1 | NK3 / HDAC Scaffold |
| Analog A | Hydroxy | Phenyl | 3.2 | 5.2 | Metal Chelation / Antiviral |
| Analog B | Methyl | Phenyl | 4.2 | 5.1 | Steric Probe |
Note: The lower pKa of the 8-Chloro derivative indicates reduced basicity, reducing lysosomal trapping and altering distribution volume.
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Retrieved from
-
Shiri, A. (2021).[5] Indoles as essential substrates in the Pfitzinger reaction. Molecular Diversity, 25, 2407–2426.
-
Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from
-
Ranu, B. C., et al. (2000).[6] Microwave-assisted synthesis of substituted quinolines. Journal of the Chemical Society, Perkin Transactions 1.
-
Shen, Q., & Hartwig, J. F. (2006).[6] Palladium-Catalyzed Coupling of Aryl Chlorides with Ammonia. Journal of the American Chemical Society.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Chloro-2-phenylquinoline: A Detailed Guide for Chemical Researchers
An In-depth Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of a wide array of natural products, pharmaceuticals, and functional materials. Its versatile biological activities have led to the development of numerous drugs with applications ranging from antimalarial and anticancer to antibacterial and antiviral agents. The substitution pattern on the quinoline core is crucial for its pharmacological profile, and the synthesis of specifically functionalized derivatives is a central focus of medicinal chemistry and drug discovery. Among these, 8-Chloro-2-phenylquinoline represents a key intermediate and a target molecule with potential applications in materials science and as a precursor for more complex biologically active compounds. This guide provides a comprehensive overview of established and modern synthetic protocols for the preparation of 8-Chloro-2-phenylquinoline, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers in the field.
Strategic Approaches to the Synthesis of 8-Chloro-2-phenylquinoline
The construction of the 8-Chloro-2-phenylquinoline scaffold can be achieved through several strategic disconnections, leading to a variety of established synthetic methodologies. This guide will focus on four principal approaches: the Doebner-von Miller reaction, the Combes synthesis, the Friedländer annulation, and a modern palladium-catalyzed cross-coupling strategy. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthetic Strategy | Key Precursors | General Approach |
| Doebner-von Miller Reaction | 2-Chloroaniline, Cinnamaldehyde | Acid-catalyzed cyclization of an aniline with an α,β-unsaturated aldehyde. |
| Combes Synthesis | 2-Chloroaniline, Benzoylacetone | Acid-catalyzed condensation and cyclization of an aniline with a β-diketone. |
| Friedländer Synthesis | 2-Amino-3-chlorobenzaldehyde, Acetophenone | Base or acid-catalyzed condensation of a 2-aminoaryl aldehyde/ketone with a compound containing an α-methylene carbonyl group. |
| Suzuki Cross-Coupling | 8-Chloro-2-haloquinoline, Phenylboronic acid | Palladium-catalyzed cross-coupling of a halogenated quinoline with a boronic acid derivative. |
Protocol I: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and robust method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[1][2] For the synthesis of 8-Chloro-2-phenylquinoline, 2-chloroaniline is reacted with cinnamaldehyde.
Theoretical Foundation and Mechanistic Insight
The reaction is believed to proceed through a series of steps initiated by the Michael addition of the aniline to the α,β-unsaturated aldehyde. This is followed by cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring system. The in-situ generated Schiff base of cinnamaldehyde can also act as an oxidizing agent.[3]
Figure 1: Conceptual workflow of the Doebner-von Miller synthesis of 8-Chloro-2-phenylquinoline.
Detailed Experimental Protocol
Materials:
-
2-Chloroaniline (C₆H₆ClN)
-
Cinnamaldehyde (C₉H₈O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Nitrobenzene (C₆H₅NO₂) or another suitable oxidizing agent
-
Ethanol (C₂H₅OH)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Safety and Handling:
-
2-Chloroaniline: Toxic by inhalation, ingestion, and skin absorption.[4][5] It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cinnamaldehyde: May cause skin and eye irritation.[6][7][8] Handle with care, avoiding contact with skin and eyes.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
-
Nitrobenzene: Toxic and a potential carcinogen. Readily absorbed through the skin. Handle with extreme caution in a fume hood.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-chloroaniline (1 eq.) to a mixture of concentrated hydrochloric acid (3 eq.) and water.
-
To this stirred solution, add nitrobenzene (1.2 eq.) as the oxidizing agent.
-
Slowly add cinnamaldehyde (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol to afford 8-Chloro-2-phenylquinoline as a solid.[9]
Protocol II: The Combes Synthesis
The Combes synthesis provides an alternative route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[6][10] For the synthesis of 8-Chloro-2-phenylquinoline, 2-chloroaniline is reacted with benzoylacetone.
Theoretical Foundation and Mechanistic Insight
The reaction begins with the formation of an enamine intermediate from the condensation of the aniline and the β-diketone.[11] Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[12] The regioselectivity of the cyclization is an important consideration.
Figure 2: Key steps in the Combes synthesis of 8-Chloro-2-phenylquinoline.
Detailed Experimental Protocol
Materials:
-
2-Chloroaniline (C₆H₆ClN)
-
Benzoylacetone (C₁₀H₁₀O₂)
-
Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Safety and Handling:
-
Benzoylacetone: May cause skin and eye irritation. Handle with appropriate PPE.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage upon contact.[13][14][15] Reacts exothermically with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme caution.
Procedure:
-
In a round-bottom flask, carefully add 2-chloroaniline (1 eq.) to polyphosphoric acid (PPA) (10 times the weight of the aniline) with stirring.
-
Slowly add benzoylacetone (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 130-140 °C for 2-3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) or recrystallization from a suitable solvent like ethanol.
Protocol III: The Friedländer Synthesis
The Friedländer synthesis is a versatile method for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[16][17] To synthesize 8-Chloro-2-phenylquinoline, 2-amino-3-chlorobenzaldehyde can be reacted with acetophenone.
Theoretical Foundation and Mechanistic Insight
The reaction can be catalyzed by either acid or base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration.[13] The availability of the substituted 2-aminoaryl aldehyde can be a limiting factor in this synthesis.
Figure 3: Simplified workflow of the Friedländer synthesis.
Detailed Experimental Protocol
Materials:
-
2-Amino-3-chlorobenzaldehyde (C₇H₆ClNO)
-
Acetophenone (C₈H₈O)
-
Potassium Hydroxide (KOH)
-
Ethanol (C₂H₅OH)
-
Water
Safety and Handling:
-
2-Amino-3-chlorobenzaldehyde: Handle with care, as aromatic amines and aldehydes can be irritants and sensitizers.[18]
-
Acetophenone: Combustible liquid and can cause eye irritation.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Procedure:
-
Dissolve 2-amino-3-chlorobenzaldehyde (1 eq.) and acetophenone (1.1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of potassium hydroxide (e.g., 0.2 eq.).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any remaining base, and dry.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography.[19]
Protocol IV: Modern Approach - The Suzuki Cross-Coupling
For a more modern and often higher-yielding approach, the Suzuki cross-coupling reaction can be employed. This involves the palladium-catalyzed reaction of a halo-quinoline with a boronic acid. In this case, a suitable 8-chloro-2-haloquinoline (e.g., 8-chloro-2-iodoquinoline) would be coupled with phenylboronic acid.
Theoretical Foundation and Mechanistic Insight
The Suzuki coupling reaction proceeds via a catalytic cycle involving oxidative addition of the halo-quinoline to the palladium(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the C-C bond and regenerate the catalyst.
Figure 4: Catalytic cycle of the Suzuki cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
8-Chloro-2-iodoquinoline (C₉H₅ClIN) (requires prior synthesis)
-
Phenylboronic acid (C₆H₇BO₂)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
Safety and Handling:
-
Phenylboronic acid: May cause irritation. Handle with gloves and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated fume hood.
Procedure:
-
To a Schlenk flask, add 8-chloro-2-iodoquinoline (1 eq.), phenylboronic acid (1.5 eq.), palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and potassium carbonate (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvents (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Outlook
The synthesis of 8-Chloro-2-phenylquinoline can be successfully achieved through a variety of classical and modern synthetic methods. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. While classical methods like the Doebner-von Miller and Combes reactions are robust, modern cross-coupling reactions like the Suzuki coupling often offer milder conditions and higher yields. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of quinoline derivatives for various applications in medicinal chemistry and materials science.
References
- Doebner, O.; von Miller, W. (1881). "Ueber eine neue Synthese von Chinolinderivaten". Berichte der deutschen chemischen Gesellschaft. 14 (2): 2812–2817.
- Doebner, O. (1887). "Ueber die unter Anwendung von Benzaldehyd, Brenztraubensäure und Anilin entstehende Chinolinsäure". Justus Liebig's Annalen der Chemie. 242 (3): 265–301.
-
"Doebner-Miller Reaction". SynArchive. [Link]
-
"Doebner–Miller reaction". Wikipedia. [Link]
-
"Friedländer Synthesis". Organic Chemistry Portal. [Link]
-
"Polyphosphoric Acid Safety Data Sheet". Carl ROTH. [Link]
- "Combes Quinoline Synthesis". Name Reactions in Organic Synthesis.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-252.
- Wences, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
-
"Combes quinoline synthesis". Wikipedia. [Link]
-
"The Friedländer Synthesis of Quinolines". Organic Reactions. [Link]
-
"Combe's synthesis of quinoline || detailed mechanism". YouTube. [Link]
-
"Combes Quinoline Synthesis Mechanism". Chemistry Lover. [Link]
-
"Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines". PMC. [Link]
-
"Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters". The Journal of Organic Chemistry. [Link]
-
"Quantitative structure-chromatographic retention correlations of quinoline derivatives". Journal of Chromatography A. [Link]
-
"2-Amino-3-chlorobenzaldehyde". PubChem. [Link]
- "Quinoline compounds and process of making same".
-
"SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE". RA College. [Link]
-
"Suzuki Coupling". Organic Chemistry Portal. [Link]
-
"m-CHLOROBENZALDEHYDE". Organic Syntheses Procedure. [Link]
-
"Cinnamaldehyde Safety Data Sheet". Carl ROTH. [Link]
-
"Doebner-von Miller reaction and applications". Slideshare. [Link]
-
"Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism". YouTube. [Link]
-
"Preparation of 2-chlorobenzaldehyde". PrepChem.com. [Link]
-
"Concerning the mechanism of the Friedländer quinoline synthesis". ResearchGate. [Link]
-
"PLATINUM METALS REFINERY". Implats. [Link]
- "The crystallization of quinoline".
-
"Advances in polymer based Friedlander quinoline synthesis". PMC. [Link]
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"2-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.". Loba Chemie. [Link]
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"Polyphosphoric acid,6307E-3,2021/08/05". KISHIDA CHEMICAL CO., LTD.. [Link]
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"2-Chloroaniline". PubChem. [Link]
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"Safety Data Sheet: 2-Chloroaniline". Carl ROTH. [Link]
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"Safety Data Sheet: Benzaldehyde". Chemos GmbH&Co.KG. [Link]
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Technical Guide: 8-Chloro-2-phenylquinoline in Organic Synthesis
This guide serves as a comprehensive technical resource for the synthesis, functionalization, and application of 8-Chloro-2-phenylquinoline , a privileged scaffold in organometallic chemistry (OLED materials) and medicinal chemistry.
Executive Summary & Chemical Profile
8-Chloro-2-phenylquinoline (CAS: Available upon specific derivative search, generic structure referenced) is a heteroaromatic scaffold characterized by three distinct reactivity zones:
-
The C2-Phenyl Ring: A conjugated system providing electronic stabilization and a site for C-H activation directed by the quinoline nitrogen.
-
The Quinoline Nitrogen: A coordinating site for metal complexation (e.g., Iridium, Platinum) and a directing group.
-
The C8-Chlorine Handle: A sterically hindered but chemically versatile electrophilic site for cross-coupling reactions (Suzuki, Buchwald-Hartwig).
Chemical Profile
| Property | Description |
| Molecular Formula | C₁₅H₁₀ClN |
| Molecular Weight | 239.70 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, Toluene; sparingly soluble in alcohols. |
| Key Reactivity | Nucleophilic substitution (limited), Pd-catalyzed cross-coupling (high), Cyclometalation (high). |
Synthesis of the Core Scaffold
Before application, the integrity of the starting material is paramount. Two primary routes are recommended based on scale and required purity.
Route A: Selective Suzuki-Miyaura Coupling (High Precision)
Best for laboratory-scale synthesis requiring high regioselectivity.
Principle: 2,8-Dichloroquinoline undergoes site-selective oxidative addition at the C2 position due to electronic activation by the adjacent nitrogen atom (α-effect), leaving the C8-Cl intact for downstream functionalization.
Protocol:
-
Reagents: 2,8-Dichloroquinoline (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 M aq, 3 equiv).
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).
-
Conditions: Degas solvents. Heat to 80-90°C for 6-12 hours under Argon.
-
Workup: Cool, dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The C2-phenyl product elutes after any bis-coupled byproducts.
Route B: Modified Doebner-Miller Synthesis (Scalable)
Best for multi-gram scale production.
Protocol:
-
Reagents: 2-Chloroaniline (1.0 equiv), Cinnamaldehyde (1.0 equiv).
-
Catalyst: Concentrated HCl (6 M) or ZnCl₂/FeCl₃ Lewis acid system.
-
Conditions: Reflux in toluene or neat at 100°C for 4-6 hours. An oxidant (e.g., nitrobenzene or iodine) may be required to facilitate aromatization if not using the acid-catalyzed disproportionation method.
-
Note: This route is atom-economical but often requires rigorous purification to remove regioisomers.
Application 1: Functionalization of the C8-Position
The 8-chloro substituent is a "sleeping" handle. It is stable during C2-functionalization but can be activated using active Palladium catalysts. This allows for the synthesis of sterically crowded ligands.
Protocol 1: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 8-amino-2-phenylquinoline derivatives (fluorescent sensors).
Materials:
-
Substrate: 8-Chloro-2-phenylquinoline (1.0 mmol)
-
Amine: Morpholine, Piperidine, or Aniline derivative (1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or BINAP (4-6 mol%) (Crucial for hindering substrates)
-
Base: NaOtBu (1.5 mmol)
-
Solvent: Anhydrous Toluene (5 mL)
Step-by-Step:
-
Inertion: Charge a Schlenk tube with substrate, Pd source, Ligand, and Base. Cycle vacuum/Argon 3 times.
-
Addition: Add toluene and the amine (if liquid) via syringe.
-
Reaction: Seal and heat to 100-110°C for 16 hours.
-
Monitoring: TLC should show the disappearance of the starting chloride.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol 2: Steric Suzuki Coupling (C-C Bond Formation)
Target: 8-Aryl-2-phenylquinolines (Twisted intramolecular charge transfer systems).
Optimization Tip: The C8 position is peri-to the nitrogen lone pair. Use S-Phos or RuPhos ligands to overcome steric hindrance.
-
Base: K₃PO₄ (anhydrous) often outperforms carbonates in sterically demanding couplings.
-
Solvent: 1,4-Dioxane at 100°C.
Application 2: Synthesis of Iridium(III) Emitters (OLEDs)
8-Chloro-2-phenylquinoline is a precursor for red-emitting phosphorescent complexes. The chlorine atom suppresses intermolecular aggregation (quenching) and redshifts the emission.
Workflow Visualization
Figure 1: Standard cyclometalation workflow for synthesizing phosphorescent Iridium(III) complexes.
Protocol 3: Cyclometalation (The Nonoyama Route)
Step 1: Synthesis of the Dimer [Ir(L)₂Cl]₂
-
Mix: Combine IrCl₃·nH₂O (1.0 equiv) and 8-Chloro-2-phenylquinoline (2.2 equiv) in a mixture of 2-ethoxyethanol and water (3:1 ratio).
-
Reflux: Heat to 110°C under Nitrogen for 24 hours. The mixture will darken as the iridium coordinates.
-
Precipitation: Cool to room temperature. Add water to precipitate the dimer.
-
Wash: Filter the solid and wash with water, then methanol (to remove unreacted ligand). Dry in vacuum.
Step 2: Synthesis of the Monomer Ir(L)₂(acac)
-
Mix: Suspend the Dimer (1.0 equiv) in 2-ethoxyethanol.
-
Add: Acetylacetone (2.5 equiv) and Na₂CO₃ (5-10 equiv).
-
Heat: Reflux at 100°C for 12-16 hours.
-
Purification: Cool, filter, and purify the filtrate by column chromatography (DCM/Hexane).
-
Result: A deep red/orange solid, highly phosphorescent.
Advanced Reactivity: C-H Activation
The quinoline nitrogen can serve as a directing group (DG) for functionalizing the phenyl ring at the ortho position.
-
Catalyst: Ruthenium(II) or Rhodium(III).
-
Transformation: Alkenylation or Alkylation.[1]
-
Note: The 8-chloro group is generally tolerated in these conditions, provided strong reducing environments are avoided.
Expert Tips & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in C8-Coupling | Steric hindrance from the quinoline nitrogen. | Switch to Buchwald Precatalysts (e.g., XPhos Pd G3) or increase temperature to 120°C in Xylene. |
| Bis-coupling in Synthesis | Over-reaction of 2,8-dichloroquinoline. | Strictly control stoichiometry (1.05 equiv boronic acid) and temperature (keep below 90°C). |
| Insoluble Iridium Dimer | High crystallinity of the complex. | Do not attempt to purify the dimer by chromatography. Use it directly in the next step or wash extensively with Et₂O. |
References
-
Selective Suzuki Coupling of Polyhaloheteroarenes
- Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
- Source:Organic Letters, 2016.
-
URL:[Link]
-
Iridium Complex Synthesis
- Title: Highly efficient electrochemiluminescence from iridium(III) complexes with 2-phenylquinoline ligand.
- Source:Scientific Reports, 2015.
-
URL:[Link]
-
Buchwald-Hartwig on Quinolines
- Title: Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionaliz
- Source:Journal of Organic Chemistry, 2008.
-
URL:[Link]
-
General Quinoline Synthesis (Doebner-Miller)
Sources
Application Note: Comprehensive Analytical Characterization of 8-Chloro-2-phenylquinoline
Introduction: The Significance of 8-Chloro-2-phenylquinoline
8-Chloro-2-phenylquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The specific substitution pattern of an electron-withdrawing chlorine atom at the 8-position and a bulky phenyl group at the 2-position creates a unique electronic and steric profile. This profile can profoundly influence the molecule's pharmacological activity, pharmacokinetic properties, and potential as a building block in organic synthesis.
Therefore, unambiguous characterization and stringent purity control are paramount for any research or development involving this compound. This guide provides a suite of robust analytical protocols designed to deliver a comprehensive understanding of the molecule's identity, structure, and purity, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized organic compounds. When coupled with Mass Spectrometry (LC-MS), it provides an unparalleled combination of separation and identification power.
Principle of Reversed-Phase HPLC
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Nonpolar compounds, like 8-Chloro-2-phenylquinoline, interact more strongly with the stationary phase and thus elute later than polar impurities. The choice of a C18 column is logical due to the aromatic nature of the analyte, which promotes strong hydrophobic interactions, leading to good retention and separation.[2][3] A UV detector is suitable as the quinoline and phenyl rings contain strong chromophores.
Workflow for HPLC Purity Analysis
Caption: General workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.
-
Analysis: Infuse the sample directly into the source or inject it via an LC system.
-
Data Interpretation: Identify the molecular ion peak [M+H]⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) should be clearly visible in the molecular ion cluster, with peaks at m/z [M+H]⁺ and [M+2+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₀ClN |
| Exact Mass | 239.0502 |
| [M+H]⁺ (for ³⁵Cl) | 240.0575 |
| [M+H]⁺ (for ³⁷Cl) | 242.0546 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of powder is placed on the ATR crystal.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample on the ATR crystal and apply pressure to ensure good contact. Acquire the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic C-H |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1550 - 1620 | C=N Stretch | Quinoline Ring |
| 750 - 850 | C-Cl Stretch | Aryl-Chloride |
X-Ray Crystallography for Definitive 3D Structure
For an absolute confirmation of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard. [4]This technique requires the growth of high-quality single crystals, which can be a significant challenge.
Principle of X-Ray Crystallography
When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be constructed, revealing the precise location of each atom in space. [5]
Protocol: Single Crystal Growth and Analysis
-
Crystal Growth (Trial and Error):
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Solvent/Anti-Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent and an "anti-solvent" (in which it is poorly soluble) carefully layered on top. Crystals may form at the interface.
-
-
Crystal Selection: Using a microscope, select a well-formed, clear crystal without visible defects.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A stream of cold nitrogen is often used to protect the crystal and reduce thermal motion. The instrument then rotates the crystal while collecting diffraction data.
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions to generate the final crystal structure.
The outcome will be a detailed 3D model of the molecule, providing definitive bond lengths, bond angles, and information on intermolecular packing in the solid state. [6][7]
Conclusion
The analytical strategy outlined in this document provides a comprehensive framework for the characterization of 8-Chloro-2-phenylquinoline. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently confirm the identity, purity, and structure of their material. HPLC serves as the primary tool for purity assessment, while the collective evidence from NMR, MS, and FTIR provides robust structural confirmation. For absolute proof of structure, single-crystal X-ray crystallography remains the ultimate technique. Adherence to these protocols will ensure high-quality, reproducible data essential for advancing scientific research and development.
References
-
ResearchGate. "FTIR spectra of 8-HQ and synthesized M(II) complexes." ResearchGate, Accessed February 4, 2026. [Link]
-
SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100." SIELC Technologies, Accessed February 4, 2026. [Link]
-
ResearchGate. "Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography." ResearchGate, Accessed February 4, 2026. [Link]
-
SIELC Technologies. "UV-Vis Spectrum of Quinolinic acid." SIELC Technologies, Accessed February 4, 2026. [Link]
-
PubMed Central. "A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies." PubMed Central, Accessed February 4, 2026. [Link]
-
SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline." SIELC Technologies, Accessed February 4, 2026. [Link]
-
PubChem. "8-Chloroquinoline." PubChem, Accessed February 4, 2026. [Link]
-
MDPI. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." MDPI, Accessed February 4, 2026. [Link]
-
ResearchGate. "Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies." ResearchGate, Accessed February 4, 2026. [Link]
-
SciSpace. "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." SciSpace, Accessed February 4, 2026. [Link]
-
SZTE Publicatio Repozitórium. "New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline." SZTE Publicatio Repozitórium, Accessed February 4, 2026. [Link]
-
PubChem. "2-Phenylquinoline." PubChem, Accessed February 4, 2026. [Link]
-
PubChem. "8-Phenylquinoline." PubChem, Accessed February 4, 2026. [Link]
-
ResearchGate. "FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline." ResearchGate, Accessed February 4, 2026. [Link]
-
ResearchGate. "UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and..." ResearchGate, Accessed February 4, 2026. [Link]
-
ScienceDirect. "UV photoelectron spectroscopic study of substituent effects in quinoline derivatives." ScienceDirect, Accessed February 4, 2026. [Link]
-
ResearchGate. "(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines." ResearchGate, Accessed February 4, 2026. [Link]
-
UNCW Institutional Repository. "CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES." UNCW Institutional Repository, Accessed February 4, 2026. [Link]
-
MDPI. "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate." MDPI, Accessed February 4, 2026. [Link]
-
MDPI. "Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine." MDPI, Accessed February 4, 2026. [Link]
-
ResearchGate. "UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral..." ResearchGate, Accessed February 4, 2026. [Link]
-
Scientific Research Publishing. "Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate." Scientific Research Publishing, Accessed February 4, 2026. [Link]
-
Spandidos Publications. "Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression." Spandidos Publications, Accessed February 4, 2026. [Link]
-
Frontiers. "Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression." Frontiers, Accessed February 4, 2026. [Link]
-
ResearchGate. "Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone." ResearchGate, Accessed February 4, 2026. [Link]
- Google Patents. "CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
-
PubMed. "Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review." PubMed, Accessed February 4, 2026. [Link]
-
PubMed Central. "8-Chloro-2-methylquinoline." PubMed Central, Accessed February 4, 2026. [Link]
-
PubMed. "Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy." PubMed, Accessed February 4, 2026. [Link]
-
YouTube. "x-ray crystallography & co-crystallization." YouTube, Accessed February 4, 2026. [Link]
-
LabXchange. "Understanding X-Ray Crystallography Structures." LabXchange, Accessed February 4, 2026. [Link]
Sources
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. LabXchange [labxchange.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antiviral Profiling of 8-Chloro-2-phenylquinoline Derivatives
[2]
Introduction & Therapeutic Rationale
The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, known for its broad biological activity. The introduction of a chlorine atom at the C-8 position (8-Chloro-2-phenylquinoline ) modulates the electronic properties and lipophilicity of the molecule, often enhancing membrane permeability and metabolic stability compared to its non-halogenated counterparts.
Mechanism of Action (MOA) Hypothesis
Research indicates that 2-phenylquinoline derivatives exert antiviral effects through two primary mechanisms, depending on the viral target:
-
Inhibition of Viral Entry: Similar to chloroquine, these derivatives can interfere with endosomal acidification, blocking the fusion of viral envelopes (e.g., Dengue, SARS-CoV-2) with host membranes.
-
Enzymatic Inhibition: Specific derivatives have shown affinity for viral helicases (e.g., SARS-CoV-2 nsp13) or polymerases, disrupting the replication complex.
-
Intercalation: The planar quinoline core may intercalate into viral nucleic acids, inhibiting reverse transcription (HIV) or RNA synthesis.
Physicochemical Properties & Handling
-
Solubility: Highly lipophilic. Insoluble in water; soluble in DMSO, Methanol, and Chloroform.
-
Storage: Store powder at -20°C, desiccated. Protect from light.
-
Stock Solution: Prepare 10 mM - 50 mM stocks in 100% DMSO. Avoid freeze-thaw cycles by aliquoting.
Experimental Workflow Visualization
The following diagram outlines the logical flow for evaluating the antiviral potential of these derivatives, from initial screening to mechanistic validation.
Caption: Workflow for antiviral validation. Compounds must pass cytotoxicity thresholds (Step 1) before efficacy testing (Step 2) and mechanistic characterization (Step 3).
Detailed Protocols
Protocol A: Cytotoxicity Profiling (CC50 Determination)
Objective: Determine the concentration at which the compound kills 50% of host cells (CC50) to ensure antiviral effects are not artifacts of cell death. Cell Lines: Vero E6 (Kidney), Huh-7 (Liver), or PBMCs (for HIV).
-
Seeding: Seed cells in 96-well plates at
cells/well in complete media (DMEM + 10% FBS). Incubate for 24h at 37°C, 5% CO₂. -
Treatment:
-
Prepare serial dilutions of the 8-chloro-2-phenylquinoline derivative in maintenance media (DMEM + 2% FBS).
-
Range: 0.1 µM to 200 µM (include DMSO vehicle control).
-
Add 100 µL of diluted compound to wells (triplicate).
-
-
Incubation: Incubate for 48–72 hours (matching the viral assay duration).
-
Readout (MTT Assay):
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
-
Remove media carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
Measure absorbance at 570 nm.
-
-
Analysis: Plot % Cell Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression.
Protocol B: Antiviral Efficacy (EC50 Determination)
Objective: Quantify the inhibition of viral replication. Method: Plaque Reduction Assay (Gold Standard for lytic viruses like Dengue/SARS-CoV-2).
-
Infection:
-
Seed Vero cells in 24-well plates (
cells/well). -
Infect monolayers with virus at MOI 0.01–0.1 for 1 hour at 37°C.
-
Critical: Wash cells 2x with PBS to remove unbound virus.
-
-
Treatment:
-
Add semi-solid overlay media (CMC or Agarose) containing serial dilutions of the compound (non-toxic range derived from Protocol A).
-
-
Incubation: Incubate for 3–5 days (virus dependent) until plaques form.
-
Fixation & Staining:
-
Fix cells with 4% Formaldehyde.
-
Stain with Crystal Violet (1%).
-
-
Quantification: Count plaques.
-
Analysis: Calculate EC50 (Effective Concentration 50%).
Protocol C: Time-of-Addition (Mechanism of Action)
Objective: Determine which stage of the viral life cycle is inhibited (Entry, Replication, or Release).
-
Experimental Groups:
-
Pre-treatment (-2h to 0h): Compound added 2h before infection, removed at infection. (Tests: Host receptor blocking).
-
Co-treatment (0h to 1h): Compound added during infection. (Tests: Virucidal activity or Entry/Fusion).
-
Post-treatment (1h to 24h): Compound added after virus removal. (Tests: Replication/Translation/Assembly).
-
-
Procedure:
-
Infect cells (MOI 1.0) at 4°C (to synchronize binding) or 37°C.
-
Add compound (at 5x EC50 concentration) at specific time points.
-
Harvest supernatant at 24h p.i.
-
-
Readout: Quantify viral titer via qPCR or Plaque Assay.
Data Presentation & Analysis
Selectivity Index (SI)
The Selectivity Index is the primary metric for drug developability.
-
SI < 10: Likely toxic; poor candidate.
-
SI > 50: Promising candidate.[3]
Expected Results Table (Template)
| Compound ID | R-Group (C8) | CC50 (µM) | EC50 (µM) | SI | Proposed Mechanism |
| 8-Cl-2-Ph-Q | -Cl | >100 | 2.5 | >40 | Entry Inhibition |
| Analog A | -H | >200 | 15.0 | 13 | Weak Inhibition |
| Analog B | -OH | 45 | 0.8 | 56 | Replication Inhibition |
Mechanistic Pathway Visualization
The following diagram illustrates the potential intervention points of 8-Chloro-2-phenylquinoline derivatives within a generic RNA virus life cycle.
Caption: Putative mechanisms of action. The compound may act early (endosomal fusion) or late (replication complex inhibition).
References
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PubMed. [Link]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link][4]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]
-
4-phenylquinoline-8-amine induces HIV-1 reactivation and apoptosis in latently HIV-1 infected cells. Biochemical and Biophysical Research Communications. [Link][5]
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-phenylquinoline-8-amine induces HIV-1 reactivation and apoptosis in latently HIV-1 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-2-phenylquinoline
Welcome to the technical support center for the synthesis of 8-Chloro-2-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this important quinoline derivative. Here, we move beyond simple protocols to explain the causality behind common issues, focusing on the formation of side products and offering field-proven troubleshooting strategies.
Introduction: Navigating the Synthesis of 8-Chloro-2-phenylquinoline
8-Chloro-2-phenylquinoline is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is most commonly achieved through classic named reactions such as the Combes, Doebner-von Miller, or Friedländer syntheses.[1][2][3] While these methods are robust, they are often plagued by issues related to regioselectivity, incomplete reactions, and the formation of stubborn impurities that complicate purification and reduce yields.
This guide provides a structured, question-and-answer-based approach to troubleshoot these specific problems. We will delve into the mechanistic origins of side products and provide actionable protocols to help you optimize your reaction outcomes.
Troubleshooting & FAQs: Common Side Products and Issues
Q1: My reaction has produced a significant amount of an isomeric impurity. Why is this happening and how can I control the regioselectivity?
A1: Isomer formation is the most common challenge in this synthesis, typically arising from the Combes reaction or similar acid-catalyzed cyclizations.
Causality: The Battle for Regioselectivity
When synthesizing 8-chloro-2-phenylquinoline from 3-chloroaniline and a β-diketone (like benzoylacetone) via the Combes synthesis, the key step is the intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring.[4][5] The chloro- and amino- (or enamine-) substituents direct the cyclization.
-
The Directing Effects: The amino group is a powerful ortho-, para-director, while the chloro group is an ortho-, para-directing deactivator. In 3-chloroaniline, the positions ortho and para to the amino group are C2, C4, and C6.
-
Desired Path (C2): Cyclization at the C2 position, ortho to the amine and meta to the chlorine, leads to the desired 8-chloro-2-phenylquinoline .
-
Side Product Path (C6): Cyclization at the C6 position, para to the amine and meta to the chlorine, leads to the isomeric byproduct 6-chloro-2-phenylquinoline .
-
The formation of the 6-chloro isomer is a competing, kinetically viable pathway. The ratio of these products is highly dependent on the stability of the carbocation intermediate (the arenium ion) formed during cyclization.[6][7] Steric hindrance at the C2 position, caused by the bulky enamine intermediate, can also favor cyclization at the less hindered C6 position.[4][5]
Troubleshooting and Mitigation Strategies:
-
Choice of Acid Catalyst: The strength and type of acid are critical. Polyphosphoric acid (PPA) is often more effective than sulfuric acid in promoting cyclization at the more sterically hindered position, potentially favoring the 8-chloro isomer.[8]
-
Temperature Control: Lowering the reaction temperature during the cyclization step can increase the selectivity. Higher temperatures often provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to mixed products.
-
Steric Tuning: While not always feasible, modifying the β-diketone can influence the outcome. A bulkier R-group on the diketone can increase steric clash during the approach to the C2 position, paradoxically sometimes favoring the less hindered C6-cyclization.[5]
Q2: My analytical data (LC-MS/NMR) shows a significant peak corresponding to an uncyclized intermediate. What is this species and why didn't my reaction go to completion?
A2: The presence of a stable intermediate is a clear sign of incomplete cyclization. This is often the Schiff base or the more stable enamine formed after the initial condensation.
Causality: A Stalled Cyclization
The Combes synthesis proceeds in two main stages: (1) condensation of the aniline with the β-diketone to form an enamine, and (2) acid-catalyzed cyclodehydration to form the quinoline.[5][9][10]
-
Intermediate Structure: The intermediate is typically the β-amino-α,β-unsaturated ketone (an enaminone), which is a tautomer of the initial Schiff base. This is a relatively stable, conjugated system.
-
Reasons for Incomplete Reaction:
-
Insufficient Acid Strength/Amount: The cyclization step requires a strong acid to protonate the enamine and activate the aromatic ring for the electrophilic attack.[3]
-
Deactivating Substituents: Strongly electron-withdrawing groups on the aniline ring can deactivate it towards electrophilic substitution, making the final ring-closing step difficult.[8]
-
Low Temperature: The cyclization is the rate-determining step and often requires significant thermal energy to overcome the high activation energy associated with breaking aromaticity.[5]
-
Water Content: The presence of excess water can inhibit dehydrating agents like H₂SO₄ or PPA and push the equilibrium back towards the starting materials or intermediates.
-
Troubleshooting and Mitigation Strategies:
-
Optimize Acid Catalyst: Ensure your acid (e.g., concentrated H₂SO₄, PPA) is fresh and potent. If using PPA, ensure it is properly heated to be viscous but stirrable.
-
Increase Reaction Temperature/Time: After the initial condensation, slowly and carefully increase the temperature to the recommended level for cyclization (often >100°C) and extend the reaction time. Monitor progress via TLC.
-
Azeotropic Water Removal: In some systems, running the reaction in a solvent like toluene with a Dean-Stark trap can help drive the condensation and cyclization equilibria towards the product by removing water.
Q3: The reaction has produced a dark, tar-like substance, making workup and purification extremely difficult. What causes this and how can I prevent it?
A3: Tar formation is a common consequence of polymerization and degradation reactions, often caused by overly harsh reaction conditions.
Causality: Degradation Pathways
Quinoline syntheses like the Skraup or Doebner-von Miller are notorious for their aggressive conditions, but even the Combes synthesis can lead to degradation.[11]
-
Acid-Catalyzed Polymerization: The α,β-unsaturated carbonyl compounds used (or formed in situ) can readily polymerize under strong acid conditions.[12]
-
Oxidation: Anilines are susceptible to oxidation, especially at high temperatures in the presence of strong acids and trace metals, leading to complex, high-molecular-weight colored impurities.
-
Sulfonation: When using concentrated sulfuric acid at high temperatures, unwanted sulfonation of the aromatic rings can occur, leading to water-soluble, dark-colored byproducts.
-
Self-Condensation: The β-diketone can undergo self-condensation reactions, competing with the desired reaction with the aniline.[13]
Troubleshooting and Mitigation Strategies:
-
Strict Temperature Control: Avoid excessive temperatures. Use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.
-
Moderating Agent: In highly exothermic reactions like the Skraup synthesis, moderators like ferrous sulfate are added to control the reaction rate.[14] While less common in the Combes synthesis, a more gradual addition of reagents can serve a similar purpose.
-
Alternative Catalysts: Consider using milder catalysts. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid-supported acid catalysts can sometimes promote the reaction under less aggressive conditions.[12]
Summary of Common Side Products
| Impurity / Side Product | Likely Origin | Identification Method | Mitigation Strategy |
| 6-Chloro-2-phenylquinoline | Alternative regiochemical cyclization | LC-MS (same mass, different RT), ¹H NMR (different aromatic splitting pattern) | Optimize acid catalyst (PPA), control temperature |
| Uncyclized Enamine Intermediate | Incomplete cyclization | LC-MS (distinct mass), ¹H NMR (presence of vinyl and amine protons) | Increase acid strength/concentration, increase temperature/time |
| Polymeric Tar | Degradation/polymerization of reagents | Insoluble, dark material | Strict temperature control, inert atmosphere, gradual addition |
| Starting Materials | Incomplete reaction | TLC, LC-MS | Optimize stoichiometry, increase reaction time/temperature |
Visualizing the Synthetic Challenge
Reaction Pathway and Side Product Formation
The following diagram illustrates the key decision point in the Combes synthesis leading to either the desired 8-chloro product or the 6-chloro isomeric side product.
Caption: Regiochemical competition in the Combes synthesis.
Experimental Protocols
Protocol 1: Troubleshooting Workflow for Low Yield / High Impurity Profile
This protocol outlines a logical flow for diagnosing and solving common issues.
Caption: A decision-tree for troubleshooting the synthesis.
Protocol 2: Optimized Purification by Column Chromatography for Isomer Separation
Separating the 8-chloro and 6-chloro isomers can be challenging due to their similar polarities. A well-optimized chromatography protocol is essential.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (2-3x the mass of the crude material) by dissolving it in a minimal amount of dichloromethane (DCM) and then adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This dry-loading method provides superior resolution compared to liquid-loading.
-
Column Packing: Pack a glass column with silica gel (typically a 50:1 to 100:1 ratio of silica:crude product by weight) using a low-polarity solvent system, such as 5% ethyl acetate in hexanes. Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate/hexanes).
-
Gradient Elution: Gradually and slowly increase the polarity of the mobile phase. A very shallow gradient is key. For example, increase the ethyl acetate concentration by 0.5-1% every column volume. The less polar isomer will elute first.
-
Fraction Collection: Collect small fractions and monitor them carefully by TLC, staining with potassium permanganate or viewing under UV light.
-
Analysis: Combine the pure fractions as identified by TLC and confirm the identity of each isomer using ¹H NMR.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism [Video]. YouTube. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- Gondal, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
- Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-74.
-
ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. jk-sci.com [jk-sci.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
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- 14. uop.edu.pk [uop.edu.pk]
Navigating the Stability of 8-Chloro-2-phenylquinoline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 8-Chloro-2-phenylquinoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this compound under various experimental conditions. This guide is structured to anticipate and address the challenges you may encounter, ensuring the integrity and success of your research.
Understanding the Molecule: A Stability Overview
8-Chloro-2-phenylquinoline is a heterocyclic aromatic compound with a quinoline core. The presence of a chloro-substituent on the benzene portion of the quinoline ring and a phenyl group at the 2-position of the pyridine ring introduces specific reactivity and potential stability concerns. While quinoline itself is a relatively stable aromatic system, the substituents can influence its susceptibility to degradation under common experimental stressors.[1][2] This guide will walk you through potential stability issues and provide you with the necessary tools to assess and manage them.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 8-Chloro-2-phenylquinoline, providing potential causes and actionable solutions.
Q1: I'm observing unexpected peaks in my HPLC chromatogram after storing my sample in solution. What could be the cause?
Possible Cause: Degradation of 8-Chloro-2-phenylquinoline in solution. The stability of the compound can be influenced by the solvent, pH, and exposure to light and temperature.
Troubleshooting Steps & Explanation:
-
Review Your Solvent Choice: While 8-Chloro-2-phenylquinoline is generally soluble in organic solvents, some solvents can promote degradation.[2] For instance, protic solvents might participate in nucleophilic substitution reactions, especially under elevated temperatures.
-
Recommendation: For short-term storage, consider aprotic solvents like acetonitrile or THF. For long-term storage, it is advisable to store the compound in a solid, dry state at low temperatures.
-
-
Assess the pH of Your Solution: The quinoline nitrogen is basic and can be protonated at acidic pH. This can alter the electron density of the ring system and potentially affect its stability. While specific data for 8-Chloro-2-phenylquinoline is limited, quinoline derivatives can be more susceptible to certain reactions in acidic or basic media.
-
Recommendation: If your experimental conditions allow, buffer your solution to a neutral pH. If you must work in acidic or basic conditions, prepare fresh solutions and use them promptly.
-
-
Consider Photodegradation: Aromatic and chloro-substituted compounds can be susceptible to photodegradation.[3] Exposure to UV or even ambient light can lead to the formation of radicals and subsequent degradation products.
-
Recommendation: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
-
Perform a Forced Degradation Study: To definitively identify the source of the extra peaks, a forced degradation study is recommended. This will help you understand the degradation profile of your compound under specific stress conditions. (See the detailed protocol in the "Experimental Protocols" section below).
Q2: The biological activity of my 8-Chloro-2-phenylquinoline sample seems to be decreasing over time, even when stored as a solid. Why might this be happening?
Possible Cause: Slow degradation of the solid material due to exposure to air, moisture, or light.
Troubleshooting Steps & Explanation:
-
Evaluate Storage Conditions: Even in solid form, exposure to atmospheric oxygen and moisture can lead to slow oxidation or hydrolysis over extended periods. The quinoline ring system, while generally resistant to oxidation, can be susceptible under certain conditions.[1]
-
Recommendation: Store solid 8-Chloro-2-phenylquinoline in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture. Store at a low temperature (e.g., -20°C) to reduce the rate of any potential degradation reactions.
-
-
Check for Excipient Incompatibility: If your sample is a formulated product, interactions with excipients could be a cause. Some common excipients contain reactive impurities like peroxides, aldehydes, or metal ions that can catalyze degradation.[4][5][6]
-
Recommendation: Conduct compatibility studies with your chosen excipients by preparing binary mixtures of 8-Chloro-2-phenylquinoline and each excipient and analyzing them over time under accelerated conditions.
-
Q3: I'm trying to perform a reaction that involves nucleophilic substitution on another part of my molecule, but I'm seeing side products. Could the 8-Chloro-2-phenylquinoline moiety be reacting?
Possible Cause: The chloro group at the 8-position of the quinoline ring can be susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than chloro-substituents at the 2- or 4-positions.[7][8]
Troubleshooting Steps & Explanation:
-
Assess the Strength of Your Nucleophile and Reaction Conditions: Strong nucleophiles, especially in the presence of a base or at elevated temperatures, can potentially displace the chloro group.
-
Recommendation: If possible, use milder reaction conditions (lower temperature, less reactive nucleophile) or consider protecting the quinoline ring if it is not the intended reaction site.
-
-
Analyze for Potential Byproducts: The expected byproduct of a nucleophilic substitution at the 8-position would be the corresponding 8-substituted-2-phenylquinoline. You can use techniques like LC-MS to look for a compound with the expected mass-to-charge ratio.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for 8-Chloro-2-phenylquinoline?
-
Solid: Store in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at -20°C. Keep in a desiccator to protect from moisture.
-
Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, use aprotic solvents like acetonitrile or THF, store in amber vials at -20°C, and use within a few days. Avoid prolonged storage in solution.
What are the likely degradation pathways for 8-Chloro-2-phenylquinoline?
Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: Under strong acidic or basic conditions and heat, the chloro group could undergo nucleophilic substitution to form 8-hydroxy-2-phenylquinoline.
-
Oxidation: Oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or hydroxylation of the aromatic rings.[9]
-
Photodegradation: UV light exposure could lead to homolytic cleavage of the C-Cl bond, forming radical species that could then lead to a variety of degradation products, including reductive dechlorination (replacement of Cl with H) or coupling products.[3]
What analytical techniques are suitable for assessing the stability of 8-Chloro-2-phenylquinoline?
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for separating the parent compound from its degradation products. A reversed-phase method with UV detection is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of potential degradation products, which aids in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for analyzing volatile degradation products.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study of 8-Chloro-2-phenylquinoline
This protocol outlines a systematic approach to investigating the stability of 8-Chloro-2-phenylquinoline under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products without completely destroying the sample.[11]
Materials:
-
8-Chloro-2-phenylquinoline
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 8-Chloro-2-phenylquinoline in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), take a sample, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat at 60°C for 24 hours. At various time points, take a sample, neutralize with 1N HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, take a sample and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 7 days. Also, store a solution of the compound at 60°C for 24 hours. Analyze the samples by HPLC.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber (e.g., option 2 of ICH Q1B guidelines). Protect a control sample from light with aluminum foil. Analyze the samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and quantify the major degradation products.
-
Determine the mass balance to ensure that all degradation products are accounted for.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating 8-Chloro-2-phenylquinoline from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with a gradient of 50-95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm and 280 nm). A PDA detector is highly recommended to assess peak purity.
Method Validation:
Once the method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 8-Chloro-2-phenylquinoline under various stress conditions.
Caption: Potential degradation pathways of 8-Chloro-2-phenylquinoline.
References
-
Reactivity of Quinoline. (2020, October 26). [Video]. YouTube. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
Preparation and Properties of Quinoline. Retrieved from [Link]
-
2-Phenylquinoline. Chem-Impex. Retrieved from [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022, April 9). PMC. Retrieved from [Link]
-
EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022, September 7). PMC. Retrieved from [Link]
-
8-Chloroquinoline. PubChem. Retrieved from [Link]
-
2-Phenylquinoline. PubChem. Retrieved from [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2008, December 6). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2004). BioProcess International. Retrieved from [Link]
-
Drug Excipient Compatibility Testing–Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved from [Link]
-
7-Chloro-2-phenylquinoline. PubChem. Retrieved from [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. (2007). PMC. Retrieved from [Link]
-
Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts. (2019). PMC. Retrieved from [Link]
-
EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022, September 7). ACS Publications. Retrieved from [Link]
-
Quinoline. Wikipedia. Retrieved from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). MDPI. Retrieved from [Link]
-
Photochemical reactions of chlorobenzene derivatives in benzene. (1971). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
-
Metabolism of five membered nitrogen containing heterocycles. (2022). Hypha Discovery. Retrieved from [Link]
-
Ring-closure reaction to novel quinoline derivatives and their structural characterization. (2010, August). ResearchGate. Retrieved from [Link]
-
Drug–Excipient Interactions. (2001). Pharmaceutical Technology. Retrieved from [Link]
-
4-Chloro-2-phenylquinoline. PubChem. Retrieved from [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2012). PMC. Retrieved from [Link]
-
Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (2021). ResearchGate. Retrieved from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). ARKIVOC. Retrieved from [Link]
-
A state-of-the-art review of quinoline degradation and technical bottlenecks. (2022). ResearchGate. Retrieved from [Link]
-
Photochemical Degradation of Chlorobenzene. (2004). McMaster University. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved from [Link]
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. (2022). Arabian Journal of Chemistry. Retrieved from [Link]
-
Photochemical Reactions as Key Steps in Organic Synthesis. (2007). Chemical Reviews. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Retrieved from [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved from [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2013). ResearchGate. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube. Retrieved from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 13). Frontiers in Chemistry. Retrieved from [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2014). Fisher Digital Publications. Retrieved from [Link]
-
11.1: The Discovery of Nucleophilic Substitution Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022, September 22). PubMed. Retrieved from [Link]
-
Chlorobenzene. Wikipedia. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry. Retrieved from [Link]
-
Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. (2023). MDPI. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
5-Chloro-8-hydroxyquinoline. PubChem. Retrieved from [Link]
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- 10. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
Validation & Comparative
structure-activity relationship (SAR) of "8-Chloro-2-phenylquinoline" analogues
This guide provides an in-depth technical analysis of the 8-Chloro-2-phenylquinoline scaffold, a privileged chemotype in medicinal chemistry. It focuses on its critical role as a precursor and pharmacophore in the development of PDE4 inhibitors , PI3K
Executive Summary
The 8-Chloro-2-phenylquinoline scaffold represents a high-value "privileged structure" in drug discovery. While the parent compound exhibits moderate biological activity, its true value lies in its specific substitution patterns—particularly at the C-8 , C-2 , and C-4 positions. This guide analyzes how transforming the C-8 chlorine atom into bulky aryl groups unlocks sub-nanomolar potency against Phosphodiesterase 4 (PDE4) , while modifications at C-4 drive activity against TRPV1 and Plasmodium falciparum .
Chemical Architecture & Pharmacophore Zones
To understand the SAR, we must dissect the molecule into three functional zones. The chlorine atom at C-8 is not merely a halogen substituent; it is a steric and electronic "handle" that defines the molecule's selectivity profile.
The Three Critical Zones:
-
Zone 1: The C-8 Position (The Selectivity Switch)
-
Baseline: Chlorine (Lipophilic, electron-withdrawing).[1]
-
Optimization: Replacement with aryl or heteroaryl groups (via Suzuki coupling) is the key driver for PDE4 selectivity over PDE3. The bulky group fills a hydrophobic pocket unique to the PDE4 active site.
-
-
Zone 2: The C-2 Phenyl Ring (The Lipophilic Anchor)
-
Baseline: Unsubstituted Phenyl.
-
Optimization: Para-substitution (e.g., -F, -CF
) improves metabolic stability against CYP450 oxidation. Ortho-substitution often introduces steric clash, reducing planarity and potency.
-
-
Zone 3: The C-4 Position (The Solubilizing Vector)
-
Baseline: H or Carbonyl.
-
Optimization: Introduction of piperazine-linked amides or polar side chains here dramatically improves aqueous solubility and is essential for TRPV1 antagonism and Antimalarial efficacy.
-
Detailed Structure-Activity Relationship (SAR)
A. PDE4 Inhibition: The "8-Aryl" Transformation
The most significant application of this scaffold is in the development of non-emetic PDE4 inhibitors for asthma and COPD. Research by Merck Frosst (L-454,560 series) demonstrated that the 8-chloro substituent is a starting point, but the 8-aryl derivatives are the clinical candidates.
-
Mechanism: The quinoline nitrogen accepts a hydrogen bond from the enzyme. The substituent at C-8 extends into a solvent-filled pocket (the "Q-pocket").
-
SAR Trend:
-
8-H: Weak activity (IC
> 1 M). -
8-Chloro: Moderate activity (IC
~ 200-500 nM). -
8-Biaryl (e.g., 3-sulfonamidophenyl): High potency (IC
< 1 nM).[2] -
Causality: The 8-aryl group locks the conformation and displaces water molecules in the active site, providing a substantial entropic gain in binding energy.
-
B. Anticancer & PI3K
Inhibition
In the context of PI3K
-
Key Insight: The 8-chloro atom prevents oxidative metabolism at the sensitive 8-position while increasing the lipophilicity required to cross cell membranes.
Comparative Performance Data
The following table contrasts the "Parent" (8-Chloro) against optimized "Progeny" analogues in a PDE4 assay context.
| Compound Class | Substituent (C-8) | Substituent (C-2) | PDE4B IC | Selectivity (PDE4/PDE3) | Key Liability |
| Parent Scaffold | -Cl | -Phenyl | 450 | Low (< 50x) | Low Potency |
| Analogue A | -Phenyl | -Phenyl | 12 | Moderate | Solubility |
| Analogue B | -3-(Methylsulfonyl)phenyl | -Phenyl | 0.6 | High (> 1000x) | None (Optimized) |
| Standard | (Roflumilast) | N/A | 0.8 | High | Emesis (Side Effect) |
Interpretation: The transition from 8-Chloro to 8-Sulfonylphenyl (Analogue B) results in a 750-fold increase in potency. The 8-chloro compound is essentially a "hit" compound, while the 8-aryl derivative is the "lead."
Visualization: SAR & Synthesis Workflow
Figure 1: Strategic modification points on the 8-Chloro-2-phenylquinoline scaffold and their resulting therapeutic classes.
Experimental Protocols
Protocol A: Synthesis of the 8-Chloro-2-phenylquinoline Core
This protocol utilizes a modified Doebner-Miller condensation, robust for generating the 2-phenylquinoline core.
Reagents: 2-Chloroaniline (1.0 eq), Cinnamaldehyde (1.0 eq), Concentrated HCl (Catalytic), Toluene (Solvent). Procedure:
-
Condensation: Dissolve 2-chloroaniline (10 mmol) and cinnamaldehyde (10 mmol) in Toluene (50 mL).
-
Cyclization: Add concentrated HCl (1 mL) dropwise. Heat the mixture to reflux (110°C) for 4–6 hours using a Dean-Stark trap to remove water.
-
Workup: Cool to RT. Neutralize with 10% NaHCO
. Extract with EtOAc (3x). -
Purification: Dry organic layer over MgSO
, concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1). -
Validation: Confirm structure via
H-NMR (Characteristic doublet at ~8.1 ppm for C-4 H).
Protocol B: PDE4 Enzymatic Assay (Phosphodiesterase Activity)
Used to validate the potency of 8-substituted analogues.
Reagents: PDE4B enzyme (human recombinant), [3H]-cAMP (Substrate), SPA (Scintillation Proximity Assay) beads. Procedure:
-
Incubation: Incubate test compounds (serial dilution from 10
M to 0.1 nM) with PDE4B enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl , 1.7 mM EGTA) for 15 min at 25°C. -
Reaction Start: Add [3H]-cAMP (final conc. 1
M) to initiate the reaction. -
Termination: Stop reaction after 20 min by adding PDE SPA beads (Yttrium silicate).
-
Measurement: Allow beads to settle for 60 min. Read radioactivity on a MicroBeta counter.
-
Analysis: Calculate IC
using a 4-parameter logistic regression model.
References
-
Macdonald, D., et al. (2005).[2] "Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: Structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 15(23), 5247-5252.
-
Perry, M., et al. (2015). "Quinoline derivatives as kinase inhibitors." U.S. Patent 9,029,392 B2.[1]
-
Toray Industries, Inc. (2021).[3] "Tetrahydroquinoline derivative and medicinal use thereof." European Patent EP 4269392 A1.
-
Kou, J., et al. (2018). "Phenylquinoline class TRPV1 antagonists and preparation method and application thereof." CN Patent 107721919 A.
-
Musial, A., et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(18).[4]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
